Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706000
InChI: InChI=1S/C17H19F3N2O5/c1-2-27-13(23)10-22-15(25)12(8-9-16(22,26)17(18,19)20)21-14(24)11-6-4-3-5-7-11/h3-7,12,26H,2,8-10H2,1H3,(H,21,24)
SMILES:
Molecular Formula: C17H19F3N2O5
Molecular Weight: 388.34 g/mol

Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate

CAS No.:

Cat. No.: VC17706000

Molecular Formula: C17H19F3N2O5

Molecular Weight: 388.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate -

Specification

Molecular Formula C17H19F3N2O5
Molecular Weight 388.34 g/mol
IUPAC Name ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate
Standard InChI InChI=1S/C17H19F3N2O5/c1-2-27-13(23)10-22-15(25)12(8-9-16(22,26)17(18,19)20)21-14(24)11-6-4-3-5-7-11/h3-7,12,26H,2,8-10H2,1H3,(H,21,24)
Standard InChI Key NAWDCYIJQJNDJS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C(=O)C(CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2

Introduction

Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and analgesic effects. The specific structure of Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Synthesis and Reactions

The synthesis of Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate typically involves multi-step organic reactions. Common reagents and conditions may vary based on the synthetic route chosen. The compound can participate in various chemical reactions due to its functional groups, such as hydrolysis, which may require specific pH levels to prevent degradation of sensitive groups.

Synthesis Steps:

  • Starting Materials: Typically involve piperidine derivatives and appropriate reagents for introducing the benzamide and trifluoromethyl groups.

  • Reaction Conditions: Controlled temperature, pH, and solvent choice are crucial for optimizing yield and selectivity.

  • Purification Methods: Techniques like chromatography may be used to isolate the final product.

Biological Activity and Potential Applications

Piperidine derivatives, including Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate, often exhibit interactions with neurotransmitter systems, potentially influencing pain perception or inflammatory responses. The benzamide moiety suggests potential inhibition or modulation of certain biological pathways, which could be relevant in the development of therapeutic agents.

Potential Therapeutic Areas:

  • Pain Management: Due to interactions with neurotransmitter systems.

  • Inflammation: Anti-inflammatory effects are common among piperidine derivatives.

  • Neurological Disorders: Potential applications based on interactions with biological targets.

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